![molecular formula C13H13ClN2O3 B11748430 N-Acetyl-6-chlorotryptophan](/img/structure/B11748430.png)
N-Acetyl-6-chlorotryptophan
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Overview
Description
N-Acetyl 6-Chlorotryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl 6-Chlorotryptophan can be synthesized through the condensation of 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis with L-aminoacylase . Another method involves the acylation of an activated amino acid derived from serine in situ, coupled with an enzymatic resolution step to furnish enantiopure analogues .
Industrial Production Methods
While specific industrial production methods for N-Acetyl 6-Chlorotryptophan are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions and enzymatic hydrolysis, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl 6-Chlorotryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
Biological Applications
1. Antiviral and Anticancer Research
N-Acetyl-6-chlorotryptophan has been investigated for its antiviral and anticancer properties. Studies have shown that it can act as a precursor for several bioactive compounds, influencing various biological pathways, including neurotransmitter systems and exhibiting antioxidant properties . In particular, modifications to the tryptophan structure have led to enhanced binding affinities in therapeutic applications targeting cancer pathways, such as those involving Mdm2 and Mdm4 proteins, which are crucial regulators of p53 function .
2. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects. It has been studied in relation to conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic candidate in neurological research .
3. Anti-inflammatory Properties
Preclinical studies have suggested that this compound exhibits anti-inflammatory effects. In animal models, it has shown promise in reducing inflammation markers associated with conditions like induced arthritis, highlighting its potential for therapeutic use in inflammatory diseases.
Case Study 1: Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Findings : this compound demonstrated significant apoptosis induction in cancer cells while sparing normal cells, indicating its potential as an effective anticancer agent.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Findings : The compound effectively inhibited growth in multi-drug resistant bacterial strains, suggesting its utility in developing new antimicrobial therapies.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Building block for complex molecules | Used in synthesis and reaction mechanism studies |
Biology | Antiviral and anticancer properties | Influences biological pathways; antioxidant effects |
Neuroprotection | Potential treatment for neurodegenerative diseases | Modulates neurotransmitter systems |
Anti-inflammation | Reduces inflammation markers | Significant reduction in paw swelling in models |
Antimicrobial | Efficacy against resistant bacterial strains | Effective inhibition of multi-drug resistant strains |
Mechanism of Action
The mechanism of action of N-Acetyl 6-Chlorotryptophan involves modulation of oxidative stress and mitochondrial membrane integrity. It provides protection against radiation-induced apoptosis by enhancing antioxidant enzyme activities and protecting DNA from damage . The molecular targets include enzymes involved in oxidative stress pathways and mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
6-Chlorotryptophan: A precursor to N-Acetyl 6-Chlorotryptophan with similar bioactivity.
N-Acetyl-L-Tryptophan: Another derivative with protective effects against oxidative stress.
Colibrimycins: Novel halogenated compounds with unique bioactivity.
Biological Activity
N-Acetyl-6-chlorotryptophan (NACT) is a synthetic derivative of the amino acid L-tryptophan, characterized by the presence of a chlorine atom at the sixth position of the indole ring and an acetyl group at the amino terminus. This modification enhances its pharmacological properties compared to its parent compound, making it a subject of interest in various biological and medicinal studies.
Structural Characteristics
NACT has a molecular formula of C₁₃H₁₃ClN₂O₃ and a molecular weight of 280.71 g/mol. The unique halogenation and acetylation patterns influence its reactivity and biological activity, distinguishing it from other tryptophan derivatives.
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-Acetyl L-tryptophan | Acetyl group on L-tryptophan | Commonly used in dietary supplements |
6-Chloro-L-tryptophan | Chlorine at position 6 | Bioactive precursor; less studied than N-acetyl derivative |
N-Acetyl 5-chlorotryptophan | Chlorine at position 5 | Different biological activities |
N-Acetyl D-tryptophan | Acetyl group on D-tryptophan | Enantiomer with distinct pharmacological effects |
NACT acts primarily as a serotonin precursor , influencing neurotransmitter systems. It inhibits tryptophan hydroxylase, the enzyme responsible for converting tryptophan to serotonin, which can potentially modulate mood and cognitive functions. Additionally, it has been shown to exhibit antioxidant properties , contributing to its neuroprotective effects.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Neuroprotective Effects : Studies have shown that NACT can protect neuronal cells from damage induced by stressors such as corticosterone, which is linked to neurodegenerative conditions . For example, it has been evaluated in PC12 cell injury models, demonstrating significant protective effects.
- Anti-inflammatory Properties : NACT has been reported to inhibit nitric oxide production in macrophage cell lines, indicating potential applications in treating inflammatory diseases . Its IC50 value for inhibiting nitric oxide production was found to be 11.48 ± 1.23 µM.
- Anticancer Potential : The compound's ability to modulate cellular pathways suggests it could be explored for anticancer therapies. Preliminary studies indicate that it may affect cancer cell proliferation and induce apoptosis in certain cancer types.
- Metabolic Regulation : NACT has been investigated for its role in enhancing insulin secretion and regulating glucose metabolism in pancreatic beta cells, making it a candidate for diabetes treatment.
Neuroprotective Study
A study conducted on PC12 cells demonstrated that NACT significantly reduced cell injury caused by corticosterone exposure. The mechanism involved modulation of oxidative stress pathways, highlighting its potential as a neuroprotective agent against stress-induced neuronal damage.
Anti-inflammatory Research
In vitro experiments using RAW 264.7 macrophage cells revealed that NACT effectively inhibited lipopolysaccharide-induced nitric oxide production, suggesting its utility in managing inflammatory responses.
Anticancer Investigations
Research into the anticancer properties of NACT showed promising results in various cancer cell lines, with evidence pointing towards its role in apoptosis induction through specific biochemical pathways.
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
LCLMWFCLWYOLIO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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